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Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxobutanenitrile

Cat. No.: B1590676

An In-Depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-3-oxobutanenitrile

Introduction

2,2-Dimethyl-3-oxobutanenitrile, identified by CAS Number 37719-02-1, is a bifunctional
organic compound of significant interest to researchers in synthetic and medicinal chemistry.[1]
[2] Its structure is characterized by a ketone and a nitrile group, with a defining feature being
the gem-dimethyl substitution on the carbon alpha to the nitrile group. This quaternary center
imparts unique steric and electronic properties, precluding typical enolization pathways
involving alpha-protons and offering a scaffold for constructing sterically hindered molecules.

This guide, intended for researchers, scientists, and drug development professionals, provides
a comprehensive overview of the chemical properties, synthesis, reactivity, and safety
considerations for 2,2-Dimethyl-3-oxobutanenitrile. We will explore its spectroscopic
signature, discuss plausible synthetic strategies, and delineate its utility as a versatile building
block in modern organic synthesis, particularly for creating complex molecular architectures. It
is crucial to distinguish this compound (C6H9NO) from its structural isomer, Pivaloylacetonitrile
(4,4-Dimethyl-3-oxopentanenitrile, C7H11NO), which possesses an active methylene group
and thus exhibits different reactivity.[3][4]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application in
research and development. The properties of 2,2-Dimethyl-3-oxobutanenitrile are
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summarized below.

Data F ion: Core E :

Property Value Source(s)
CAS Number 37719-02-1 [1]12]15]
Molecular Formula C6HIONO [1][6]
Molecular Weight 111.14 g/mol [11[7]

MDL Number MFCD18827245 [1]
Canonical SMILES CC(C(C)(C)C#N)=0 [1]
InChiKey GWBVNZWGZJJONZ- 6]

UHFFFAOYSA-N

Storage Inert atmosphere, 2-8°C [1]

Spectroscopic Profile

While specific spectra are proprietary, the structure of 2,2-Dimethyl-3-oxobutanenitrile allows
for the confident prediction of its key spectroscopic features, which are vital for reaction
monitoring and quality control.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. The six protons
of the gem-dimethyl groups [—C(CHs)z] would appear as a singlet, likely around 1.2-1.5
ppm. The three protons of the acetyl methyl group [CHsC(=0)—] would also appear as a
distinct singlet, shifted further downfield to approximately 2.1-2.4 ppm, due to the deshielding
effect of the adjacent carbonyl group.

e 13C NMR Spectroscopy: The carbon spectrum would show characteristic peaks for all six
carbon atoms: a signal for the nitrile carbon (—C=N) around 115-125 ppm, a carbonyl
carbon signal (—C=0) near 200-210 ppm, a quaternary carbon signal [—C(CHs)z] around
40-50 ppm, and distinct signals for the two types of methyl carbons.

« Infrared (IR) Spectroscopy: The IR spectrum serves as a quick diagnostic for the key
functional groups. A sharp, strong absorption band is expected in the range of 2240-2260
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cm~1, characteristic of the nitrile (C=N) stretch. A second strong, sharp peak would appear in
the region of 1705-1725 cm~1, corresponding to the carbonyl (C=0) stretch of the ketone.

e Mass Spectrometry (MS): The monoisotopic mass of the molecule is 111.06841 Da.[6] High-
resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Fragmentation patterns would likely involve the loss of methyl or acetyl groups.

Synthesis and Manufacturing

The synthesis of a,a-disubstituted B-ketonitriles like 2,2-Dimethyl-3-oxobutanenitrile requires
strategies that can construct the quaternary carbon center. While specific patented syntheses
for this exact molecule are not widely published, established methodologies for related
compounds provide a strong basis for its preparation. A plausible and efficient approach is the
acylation of an a,a-disubstituted nitrile carbanion.

Isobutyronitrile Deprotonation
(2-Methylpropanenitrile)

Nitrile Carbanion Acylation
Crude Product
StongBase | L N Aqueous Workup
- & Purification

»(
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Acetylating Agent Purified Product

(e.g., Acetyl Chloride, Acetic Anhydride)
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Caption: Proposed synthesis workflow for 2,2-Dimethyl-3-oxobutanenitrile.

Experimental Protocol: Representative Synthesis

The following protocol is a representative, field-proven method adapted from general
procedures for the acylation of nitriles. Causality: The choice of a strong, non-nucleophilic base
like Lithium Diisopropylamide (LDA) is critical. It ensures rapid and complete deprotonation of
the a-proton of isobutyronitrile without competing nucleophilic attack on the acetylating agent.
Anhydrous conditions are paramount to prevent quenching the base and carbanion
intermediate.
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Materials:

Diisopropylamine

e n-Butyllithium (n-BuLi) in hexanes

e Anhydrous Tetrahydrofuran (THF)

« |sobutyronitrile (2-Methylpropanenitrile)

e Acetyl chloride

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Anhydrous magnesium sulfate (MgSQOa)

o Standard glassware for anhydrous reactions (e.g., oven-dried, nitrogen atmosphere)
Procedure:

o LDA Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen
atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution
to -78 °C using a dry ice/acetone bath.

e Add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.
Stir the resulting solution for 30 minutes to ensure complete formation of LDA.

e Carbanion Formation: Add isobutyronitrile (1.0 equivalent), dissolved in a small amount of
anhydrous THF, dropwise to the LDA solution at -78 °C. The causality here is to form the
stabilized nitrile carbanion. Stir the mixture for 1 hour.

e Acylation: Slowly add acetyl chloride (1.0 equivalent) to the reaction mixture. The reaction is
highly exothermic; careful, slow addition is necessary to control the temperature and prevent
side reactions. Stir at -78 °C for 2 hours.

o Reaction Quench: Allow the reaction to slowly warm to room temperature. Quench the
reaction by carefully adding saturated aqueous NHaCl solution. This protonates any
remaining anionic species and neutralizes the reaction.
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o Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl
acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSOu4, filter,
and concentrate under reduced pressure.

e The resulting crude product can be purified by vacuum distillation or column chromatography
on silica gel to yield pure 2,2-Dimethyl-3-oxobutanenitrile.

Chemical Reactivity and Synthetic Utility

The reactivity of 2,2-Dimethyl-3-oxobutanenitrile is governed by its two primary functional
groups and the absence of a-protons. This unique combination makes it a valuable precursor
for specific molecular scaffolds.

Core Reactivity Principles

 Nitrile Group: The nitrile can undergo hydrolysis to form the corresponding amide or
carboxylic acid, reduction to a primary amine, or participate in cycloadditions.

o Ketone Group: The carbonyl group is susceptible to nucleophilic attack, enabling reactions
such as reduction to a secondary alcohol, Grignard additions, and Wittig olefination.

o Lack of Enolization: Unlike its isomer pivaloylacetonitrile, 2,2-Dimethyl-3-oxobutanenitrile
cannot form an enolate at the C2 position. This structural feature prevents self-condensation
and directs alkylation or acylation reactions to other sites if activated differently (e.g., forming
an enolate at the acetyl methyl group under very strong basic conditions). This property
provides high regioselectivity in many transformations.

o Alkali Cleavage: Like other a,a-disubstituted 3-dicarbonyl compounds, it may be susceptible
to nucleophilic cleavage under strong alkali conditions, which could break the C-C bond
between the carbonyl and the quaternary carbon.[8]

Application in Heterocyclic Synthesis

B-Ketonitriles are cornerstone reagents for synthesizing a wide array of heterocycles, which are
prevalent in pharmaceuticals.[9][10] The gem-dimethyl group of this particular building block is
retained in the final product, providing a powerful method to introduce steric bulk or modulate
lipophilicity.
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Caption: Key synthetic transformations of 2,2-Dimethyl-3-oxobutanenitrile.

Safety and Handling

As with all nitrile-containing compounds, 2,2-Dimethyl-3-oxobutanenitrile must be handled
with appropriate caution. The available safety data indicates it is a hazardous substance.[1]

e Hazard Identification:
o GHS Pictograms: Flammable, Acute Toxicity, Health Hazard.[1]

o Hazard Statements: H225 (Highly flammable liquid and vapor), H301 (Toxic if swallowed),
H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious
eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

e Precautionary Measures:

o Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.
[11]
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o Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-
resistant gloves (e.g., nitrile rubber), and safety goggles with side shields or a face shield.
[12][13]

o Handling: Avoid contact with skin, eyes, and clothing.[14][15] Do not eat, drink, or smoke
when using this product.[11][13] Keep away from heat, sparks, and open flames.[14]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Store
locked up.[11]

o First Aid:

[¢]

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[13]

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

[e]

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[13]

[e]

o

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]

Conclusion

2,2-Dimethyl-3-oxobutanenitrile is a specialized chemical intermediate with a distinct
property profile defined by its gem-dimethyl-substituted a-carbon. This structural feature blocks
common enolization pathways, thereby offering high regioselectivity in synthetic
transformations. Its utility as a precursor to sterically hindered heterocyclic compounds makes it
a valuable tool for medicinal chemists and researchers exploring novel molecular scaffolds. A
thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is
essential for leveraging the full potential of this unique building block in advanced organic
synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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